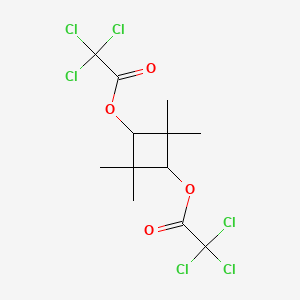![molecular formula C12H24ClN3O2 B14443600 Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride CAS No. 75150-29-7](/img/structure/B14443600.png)
Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride is a chemical compound with the molecular formula C12H24ClN3O2 and a molecular weight of 277.791 g/mol . This compound is known for its unique structure, which includes an enamide fragment, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride involves several steps. One common method includes the hydrohalogenation of 3-trimethylsilylpropynoic acid with thionyl chloride in DMF, followed by treatment with oxalyl chloride . This process results in the formation of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, which is then aminated with the corresponding amines, amino alcohols, or hydrazines to produce the desired compound .
Análisis De Reacciones Químicas
Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride involves its interaction with various molecular targets and pathways. The enamide fragment in the compound allows it to participate in Michael addition reactions, which can modify biological molecules and affect their function . This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride can be compared with other similar compounds, such as:
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: This compound is a precursor in the synthesis of this compound.
Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate):
Poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone):
This compound stands out due to its unique structure and wide range of applications in various fields of research.
Propiedades
Número CAS |
75150-29-7 |
|---|---|
Fórmula molecular |
C12H24ClN3O2 |
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C9H18N2O.C3H5NO.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;1-2-3(4)5;/h5H,1,6-8H2,2-4H3;2H,1H2,(H2,4,5);1H |
Clave InChI |
SPMGVCYWIVOYQT-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCNC(=O)C=C.C=CC(=O)N.[Cl-] |
Números CAS relacionados |
75150-29-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


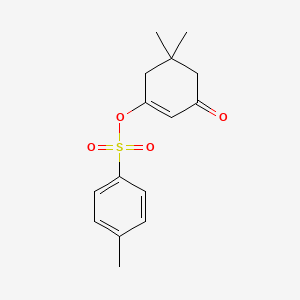
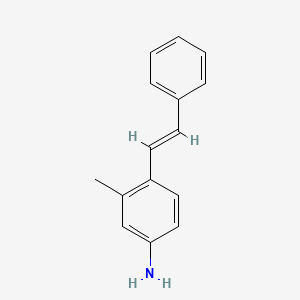
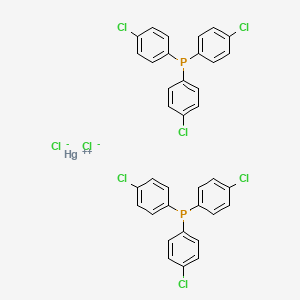

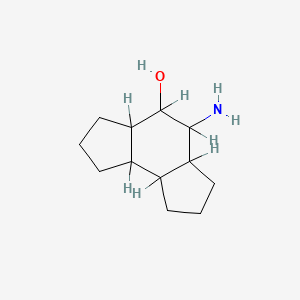
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
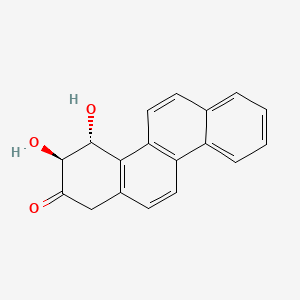

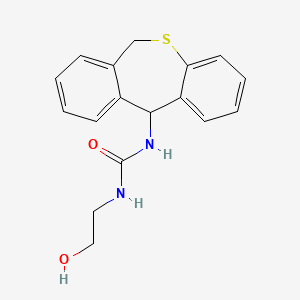
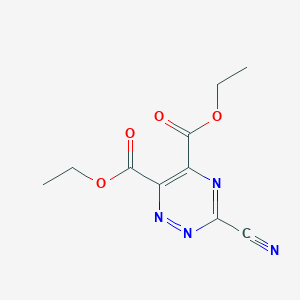
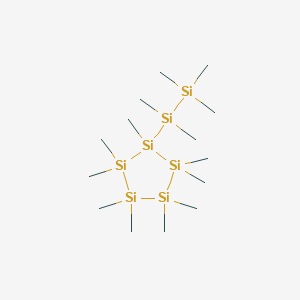
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
